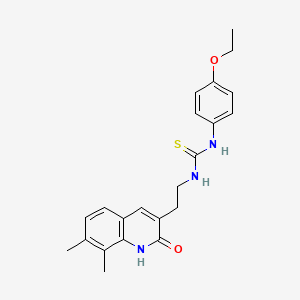
1-(2-(7,8-二甲基-2-氧代-1,2-二氢喹啉-3-基)乙基)-3-(4-乙氧基苯基)硫脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline moiety, a thiourea group, and an ethoxyphenyl group
科学研究应用
-
Chemistry: : The compound is used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
-
Biology: : It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain bacterial and viral strains.
-
Medicine: : The compound is being investigated for its potential use as a therapeutic agent in the treatment of infectious diseases and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
-
Industry: : The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea typically involves the following steps:
-
Preparation of the Quinoline Intermediate: : The quinoline intermediate can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
-
Introduction of the Ethyl Group: : The ethyl group can be introduced through alkylation reactions using ethyl halides or ethyl sulfonates in the presence of a base such as potassium carbonate.
-
Formation of the Thiourea Moiety: : The thiourea group can be introduced by reacting the quinoline intermediate with an isothiocyanate derivative, such as phenyl isothiocyanate, under mild conditions.
Industrial Production Methods
Industrial production of 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoline N-oxides or sulfoxides.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline moiety or the thiourea group.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Ammonia, primary amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxides, sulfoxides.
Reduction: Reduced quinoline derivatives, thiourea derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
作用机制
The mechanism of action of 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound can bind to enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis or viral enzymes required for replication.
-
Pathways Involved: : The compound can interfere with key biological pathways, such as the cell cycle, apoptosis, or signal transduction pathways. This can result in the inhibition of cell proliferation, induction of cell death, or modulation of immune responses.
相似化合物的比较
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylthiourea
- 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-methoxyphenyl)thiourea
- 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-chlorophenyl)thiourea
-
Uniqueness: : The presence of the ethoxy group in 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This can result in enhanced biological activity and selectivity compared to other similar compounds.
属性
IUPAC Name |
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-4-27-19-9-7-18(8-10-19)24-22(28)23-12-11-17-13-16-6-5-14(2)15(3)20(16)25-21(17)26/h5-10,13H,4,11-12H2,1-3H3,(H,25,26)(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRZWFNHQSFYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














